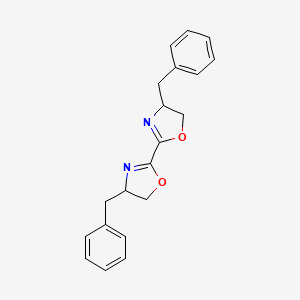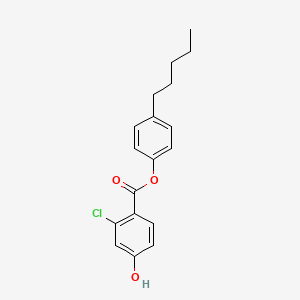
3-Pyridinecarbonyl chloride, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonyl chloride, 4-hydroxy- is a chemical compound that belongs to the class of pyridine derivatives. Pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials due to their specific characteristics such as basicity, hydrogen bond-forming ability, and water solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Pyridinecarbonyl chloride, 4-hydroxy- involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates . The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonyl chloride, 4-hydroxy- are not extensively documented. the high reactivity of the synthesized 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to various substituted nicotinates, which can be further processed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various nucleophiles such as pyridine, substituted pyridines, and pyrazine . Reaction conditions often involve refluxing in solvents like xylene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and nicotinates .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonyl chloride, 4-hydroxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Pyridinecarbonyl chloride, 4-hydroxy- include:
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have similar structures and reactivity.
4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide: This compound has similar chemical properties and applications.
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: Another closely related compound with similar reactivity and applications.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy- is unique due to its high reactivity and versatility in forming various substituted derivatives. This makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical drugs .
Eigenschaften
CAS-Nummer |
51727-03-8 |
|---|---|
Molekularformel |
C6H4ClNO2 |
Molekulargewicht |
157.55 g/mol |
IUPAC-Name |
4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
HXDFIFKXAVCLJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C(C1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)




![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)

![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)



